molecular formula C₁₁H₈F₂O₂ B1147016 4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone CAS No. 102748-42-4

4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone

Cat. No.: B1147016
CAS No.: 102748-42-4
M. Wt: 210.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone is an organic compound characterized by a furanone ring substituted with a 2,4-difluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone typically involves the reaction of 2,4-difluorobenzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the furanone ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups to the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used for halogenation and nitration reactions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Dihydrofuranone, tetrahydrofuranone.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenyl isocyanate
  • 2,4-Difluorophenylboronic acid
  • 2,4-Difluoronitrobenzene

Uniqueness

4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone is unique due to its furanone ring structure combined with the 2,4-difluorophenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone can be achieved through the Friedel-Crafts acylation reaction of 2,4-difluorophenylacetic acid with 3-methyl-2(5H)-furanone in the presence of a Lewis acid catalyst.", "Starting Materials": ["2,4-difluorophenylacetic acid", "3-methyl-2(5H)-furanone", "Lewis acid catalyst"], "Reaction": ["Add 2,4-difluorophenylacetic acid and 3-methyl-2(5H)-furanone to a reaction flask", "Add the Lewis acid catalyst to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and pour into water", "Extract the product with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product"] }

CAS No.

102748-42-4

Molecular Formula

C₁₁H₈F₂O₂

Molecular Weight

210.18

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.